4,5-Dichloro-2-methylbenzonitrile

描述

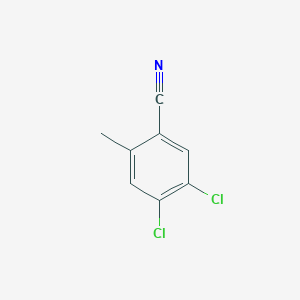

4,5-Dichloro-2-methylbenzonitrile is an aromatic nitrile compound featuring two chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂N, and it is primarily utilized in industrial applications, such as agrochemical or pharmaceutical synthesis, due to its role as a versatile intermediate . Notably, conflicting CAS registry numbers are reported for this compound: 50712-70-4 () and 306277-20-3 (), which may reflect regional nomenclature variations or database inconsistencies.

属性

CAS 编号 |

306277-20-3 |

|---|---|

分子式 |

C8H5Cl2N |

分子量 |

186.03 g/mol |

IUPAC 名称 |

4,5-dichloro-2-methylbenzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |

InChI 键 |

RIKPGZSHDZBROU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C#N)Cl)Cl |

规范 SMILES |

CC1=CC(=C(C=C1C#N)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Structural Analogs and Similarity Scores

identifies several compounds with high structural similarity to 4,5-Dichloro-2-methylbenzonitrile, based on molecular descriptor analysis:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| This compound | 50712-70-4 | 1.00 | Reference compound |

| Unspecified analog | 139152-08-2 | 0.97 | Likely positional isomer or substituent |

| Unspecified analog | 54454-12-5 | 0.97 | Potential halogen/methyl position change |

| Unspecified analog | 17654-68-1 | 0.90 | Possible functional group variation |

Key Observations :

- The analogs with similarity scores ≥0.97 likely differ in minor substituent positions (e.g., chlorine or methyl group relocation), which can significantly alter electronic distribution and steric effects.

- The compound with a similarity score of 0.90 may feature a different functional group (e.g., replacing nitrile with an amine or altering halogen count).

Halogen-Substituted Derivatives

Substituting chlorine with fluorine introduces critical differences:

| Property | This compound | 4,5-Difluoro-2-methylbenzonitrile |

|---|---|---|

| Halogen Atomic Radius | Larger (Cl: 0.79 Å) | Smaller (F: 0.64 Å) |

| Electronegativity | Moderate (Cl: 3.0) | Higher (F: 4.0) |

| Reactivity | Less reactive C-Cl bonds | More reactive C-F bonds |

Implications :

- Smaller fluorine atoms reduce steric hindrance, improving accessibility for nucleophilic attack compared to bulkier chlorine substituents.

Positional Isomerism

Relocating substituents (e.g., 3,4-dichloro vs. 4,5-dichloro isomers) can alter molecular symmetry and intermolecular interactions. For example:

- This compound has adjacent chlorines, creating a polarizable region that may enhance crystal packing efficiency .

Research and Industrial Relevance

While detailed experimental data (e.g., melting points, reaction yields) are absent in the provided evidence, structural comparisons suggest:

- Agrochemical Applications : Chlorinated analogs are preferred for their stability and slow degradation in pesticides, whereas fluorinated variants may offer faster metabolic breakdown .

- Synthetic Flexibility : The nitrile group enables conversion to amines, carboxylic acids, or heterocycles, making this compound a key intermediate in multistep syntheses.

Limitations and Data Gaps

- CAS Number Discrepancies : Conflicting identifiers (50712-70-4 vs. 306277-20-3) complicate literature retrieval; further verification is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。